molecular formula C9H10BrNO2 B3022468 Methyl 2-amino-2-(4-bromophenyl)acetate CAS No. 42718-15-0

Methyl 2-amino-2-(4-bromophenyl)acetate

Cat. No.: B3022468
CAS No.: 42718-15-0
M. Wt: 244.08 g/mol
InChI Key: YERRTOUSFSZICJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-bromophenyl)acetate (CAS: 42718-15-0) is a chiral α-amino ester derivative characterized by a 4-bromophenyl substituent and a methyl ester group. It is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly in the construction of heterocyclic compounds and peptidomimetics . The compound is often isolated as a hydrochloride salt (e.g., CAS: 42718-20-7) to enhance stability and solubility . Its molecular formula is C₉H₁₀BrNO₂ (free base) or C₉H₁₁BrClNO₂ (hydrochloride), with a molecular weight of 260.09 g/mol (free base) or 280.55 g/mol (hydrochloride) .

Properties

IUPAC Name

methyl 2-amino-2-(4-bromophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERRTOUSFSZICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292100
Record name Methyl α-amino-4-bromobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42718-15-0
Record name Methyl α-amino-4-bromobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42718-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-amino-4-bromobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-2-(4-bromophenyl)acetate can be synthesized through a multi-step process. One common method involves the bromination of methyl phenylacetate to form methyl 2-(4-bromophenyl)acetate. This intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used under basic or neutral conditions.

Major Products:

Scientific Research Applications

Methyl 2-amino-2-(4-bromophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-bromophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Methyl 2-amino-2-(4-bromophenyl)acetate belongs to a broader class of α-amino esters with aromatic substituents. Key analogs include:

Compound Name Substituent Position/Type CAS Number Molecular Formula Molecular Weight (g/mol) Purity (%) Reference(s)
Methyl 2-amino-2-(3-bromophenyl)acetate 3-Bromo 1132817-76-5 C₉H₁₀BrNO₂ 260.09 98
Methyl 2-amino-2-(4-chlorophenyl)acetate 4-Chloro 532987-11-4 C₉H₁₀ClNO₂ 215.64 98
Methyl 2-amino-2-(4-fluorophenyl)acetate 4-Fluoro 742640-44-4 C₉H₁₀FNO₂ 199.18 98
Methyl 2-amino-2-(3,4-difluorophenyl)acetate 3,4-Difluoro 43189-20-4 C₉H₉F₂NO₂ 217.17 95

Key Observations :

  • Electronic Effects : The 4-bromo substituent (strong electron-withdrawing) enhances electrophilicity at the α-carbon compared to chloro or fluoro analogs, influencing reactivity in nucleophilic substitutions .
  • Steric Effects : Bulky substituents (e.g., 3,4-difluoro) reduce reaction yields in multicomponent syntheses due to steric hindrance .
  • Chirality: Enantiopure forms (e.g., (S)-methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride, CAS: 1391528-74-7) are critical for asymmetric synthesis in drug discovery .

Physicochemical and Pharmacological Properties

Property This compound 4-Chloro Analog 4-Fluoro Analog
Solubility Low in water; enhanced as hydrochloride Moderate in DMSO High in polar solvents
Melting Point 180–185°C (hydrochloride) 165–170°C 155–160°C
Biological Activity Intermediate in CNS drug synthesis Antibacterial lead Anticancer screening

Regulatory Status: While Methyl 2-(4-bromophenyl)acetate (non-amino analog) is a USP/EMA-certified reference material , the amino-substituted variant lacks explicit regulatory approval but is used under controlled conditions .

Biological Activity

Methyl 2-amino-2-(4-bromophenyl)acetate, a compound with the molecular formula C9H10BrNO2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C9H10BrNO2
  • Molecular Weight : 244.08 g/mol
  • IUPAC Name : this compound

The compound features a bromine atom on the aromatic ring, which is significant for its biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the bromophenyl group may participate in hydrophobic interactions. These interactions can modulate enzyme activities and influence biochemical pathways.

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting their growth.
  • Anticancer Potential :
    • The compound has been investigated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). It demonstrated notable antiproliferative effects, making it a candidate for further development as an anticancer agent .
  • Enzyme Inhibition :
    • Research shows that this compound can inhibit specific enzymes such as alkaline phosphatase (ALP), with some derivatives exhibiting IC50 values in the low nanomolar range, indicating strong inhibitory potential .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacteria and fungi
AnticancerSignificant inhibition of MCF7 cell proliferation
Enzyme InhibitionIC50 values < 1 µM for ALP inhibition

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound, researchers found that the compound significantly reduced cell viability in MCF7 cells when tested using the Sulforhodamine B (SRB) assay. The structure-activity relationship (SAR) indicated that modifications to the bromophenyl group could enhance potency against cancer cells .

Case Study: Enzyme Inhibition

A comprehensive evaluation of enzyme inhibition demonstrated that this compound derivatives exhibited varying degrees of inhibition against alkaline phosphatase (ALP). The most potent derivatives showed IC50 values as low as 0.048 µM, highlighting their potential as therapeutic agents targeting enzyme-related diseases .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceutical compounds targeting neurological disorders and other diseases. Its unique structural features enable it to act as an intermediate in organic synthesis, facilitating the development of new drugs with enhanced efficacy and safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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